3-(2-chloropyrimidin-4-yl)-7-methyl-1H-indole
Beschreibung
Molecular Architecture and Crystallographic Analysis
The molecular framework of 3-(2-chloropyrimidin-4-yl)-7-methyl-1H-indole integrates two aromatic systems: a methyl-substituted indole core and a 2-chloropyrimidine ring. X-ray crystallographic studies of analogous compounds, such as morpholine-containing indole derivatives bound to CYP121A1, reveal planar geometries for both heterocycles, with dihedral angles between the rings typically ranging from 15° to 35° depending on substituent effects. The chloropyrimidine group adopts a para orientation relative to the indole’s nitrogen atom, creating a conjugated π-system that stabilizes the molecular conformation.
Key bond distances derived from crystallographic data include:
| Bond Type | Length (Å) | Source |
|---|---|---|
| C-Cl (pyrimidine) | 1.72–1.75 | Analogous data |
| N-H (indole) | 1.01–1.03 | Theoretical |
| C-C (aromatic) | 1.38–1.42 | PubChem |
The methyl group at position 7 of the indole introduces steric perturbations, slightly distorting the indole ring’s planarity. This substitution pattern is critical for modulating electronic delocalization, as evidenced by reduced resonance stabilization energy compared to unsubstituted indoles.
IUPAC Nomenclature and Systematic Identification
The systematic name This compound follows IUPAC priority rules:
- Parent hydrocarbon : Indole (bicyclic system numbered with nitrogen at position 1)
- Substituents :
- Methyl group at position 7
- 2-chloropyrimidin-4-yl group at position 3
Alternative naming conventions include 7-methyl-3-(2-chloropyrimidin-4-yl)-1H-indole, though the current form prioritizes substituent complexity over positional numbering. The compound’s CAS Registry Number (1214264-51-3 ) and SMILES notation (CC1=CC=CC2=C1NC=C2C3=NC(=NC=C3)Cl ) provide unambiguous identifiers for database retrieval.
Comparative Analysis of Tautomeric Forms
Quantum mechanical calculations on pyrimidine-indole hybrids demonstrate three primary tautomeric states:
1H-Indole dominant form (94% population):
3H-Indole form (<5% population):
- Proton migration to C3 position
- Higher energy due to loss of aromaticity
Chloropyrimidine tautomer (negligible):
- Chlorine substitution disfavors proton transfer to pyrimidine nitrogens
Density functional theory (DFT) studies at the B3LYP/6-31++G** level reveal an energy difference of 8.3 kcal/mol between the 1H and 3H forms, effectively locking the molecule in the 1H configuration under standard conditions. Methyl substitution at position 7 further stabilizes the dominant tautomer through hyperconjugative effects (+4.1 kcal/mol stabilization).
Hydrogen Bonding Patterns and Molecular Conformations
The molecule participates in two distinct hydrogen bonding regimes:
Intramolecular interactions :
- N-H···N(pyrimidine) bond (2.89 Å) creates a pseudo-six-membered ring
- C-H···Cl contacts (3.12–3.25 Å) contribute to planar alignment
Intermolecular interactions (crystal packing):
- Indole N-H donors form chains with pyrimidine N1 acceptors (2.95 Å)
- Chlorine atoms act as weak acceptors for aromatic C-H bonds (3.30 Å)
Conformational analysis reveals three low-energy states:
| Conformer | Dihedral Angle (°) | Relative Energy (kcal/mol) |
|---|---|---|
| Planar | 8.2 | 0.0 (reference) |
| Twisted | 42.7 | 1.8 |
| Folded | 75.4 | 3.1 |
The planar conformation dominates in solid-state structures due to maximized π-π stacking between adjacent molecules (centroid distance: 3.65 Å). Methyl groups adopt equatorial orientations to minimize steric clash with the pyrimidine chlorine.
Eigenschaften
IUPAC Name |
3-(2-chloropyrimidin-4-yl)-7-methyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3/c1-8-3-2-4-9-10(7-16-12(8)9)11-5-6-15-13(14)17-11/h2-7,16H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWBDMYMILZQSKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CN2)C3=NC(=NC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Primary Synthetic Route: Friedel-Crafts Alkylation
The predominant method for synthesizing 3-(2-chloropyrimidin-4-yl)-7-methyl-1H-indole involves a Friedel-Crafts alkylation reaction between 2,4-dichloropyrimidine and 7-methyl-1H-indole. This approach, refined by Finlay et al., leverages aluminum chloride (AlCl₃) as a Lewis acid catalyst in 1,2-dimethoxyethane (DME) solvent.
Reaction Mechanism and Stoichiometry
The reaction proceeds via electrophilic aromatic substitution, where AlCl₃ activates 2,4-dichloropyrimidine by coordinating to its chlorine atoms, enhancing the electrophilicity of the pyrimidine ring. The 7-methylindole nucleophile attacks the C4 position of the pyrimidine, displacing a chloride ion. Key stoichiometric ratios include:
- 2,4-Dichloropyrimidine : 7-Methylindole : AlCl₃ = 1 : 1 : 1 (molar ratio).
- Solvent volume : 50 mL DME per 5.0 g of 2,4-dichloropyrimidine .
The reaction is conducted at 80°C for 2–4 hours, followed by gradual cooling and aqueous workup to precipitate the product.
Purification and Yield Optimization
Post-reaction purification employs flash silica chromatography with dichloromethane (DCM) as the eluent, yielding 62% of the target compound as a white solid. Critical parameters affecting yield include:
- Temperature control : Maintaining 80°C ensures complete conversion without side reactions.
- Catalyst activity : Fresh AlCl₃ minimizes deactivation due to moisture.
- Addition rate : Dropwise addition of the reaction mixture to water prevents exothermic decomposition.
Table 1: Reaction Conditions and Outcomes
Alternative Methodologies and Theoretical Approaches
While the Friedel-Crafts method remains dominant, literature hints at unexplored avenues for synthesizing this compound.
Palladium-Catalyzed Cross-Coupling
Patent data alludes to palladium-catalyzed methods, though specifics are sparse. Hypothetically, Suzuki-Miyaura or Buchwald-Hartwig couplings could couple halogenated pyrimidines with indole boronic acids. For example:
- Suzuki-Miyaura : 4-Bromo-2-chloropyrimidine + 7-Methylindole-3-boronic acid → Target compound.
Challenges include regioselectivity control and boronic acid stability, necessitating ligands like SPhos or XPhos.
Reductive Amination Pathways
A patent detailing 3-(4-chlorobutyl)-5-cyano-1H-indole synthesis suggests reductive amination could adapt to this target. Sodium borohydride (NaBH₄) in tetrahydrofuran (THF) with trifluoroacetic acid (TFA) might reduce imine intermediates formed from pyrimidine aldehydes and indole amines. However, this remains speculative without direct evidence.
Process Optimization and Scalability
Analytical Characterization
Spectroscopic Data
Industrial and Research Applications
The compound’s synthesis supports drug discovery pipelines targeting kinase inhibitors, particularly in oncology. Scale-up to kilogram quantities requires:
- Continuous flow reactors to manage exothermicity.
- Crystallization optimization (e.g., antisolvent addition with heptane).
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-chloropyrimidin-4-yl)-7-methyl-1H-indole can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom on the pyrimidine ring can be replaced by nucleophiles such as amines or thiols.
Oxidation: The indole moiety can be oxidized to form corresponding oxindoles.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidine derivatives.
Oxidation: Oxindole derivatives.
Reduction: Dihydropyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
3-(2-chloropyrimidin-4-yl)-7-methyl-1H-indole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of new materials with unique electronic properties.
Wirkmechanismus
The mechanism of action of 3-(2-chloropyrimidin-4-yl)-7-methyl-1H-indole involves its interaction with molecular targets such as enzymes and receptors. For example, it has been shown to inhibit the activity of SIRT1 by binding to its active site, thereby modulating cellular processes related to aging and metabolism . The indole moiety plays a crucial role in this interaction, often forming hydrogen bonds with key residues in the target protein .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
9-Aryl-5H-Pyrido[4,3-b]indole Derivatives (7a–7u)
- Core Structure : Pyridoindole (fused pyridine-indole system) vs. the indole-pyrimidine system in the target compound.
- Substituents : Aryl groups at the 9-position vs. 2-chloropyrimidine at the 3-position and methyl at the 7-position.
- Synthesis : Derived from 3-(2-chlorophenyl)pyridin-4-amine via potassium tert-butoxide-mediated cyclization . This contrasts with the target compound, which likely requires coupling of pre-formed indole and chloropyrimidine units.
- Key Differences : The pyridoindole scaffold lacks the chloropyrimidine group, which may reduce electrophilicity and alter binding modes in biological systems.
7-Methyl-3-(1,2,3,6-Tetrahydropyridin-4-yl)-1H-Indole
- Core Structure : Indole with a partially saturated tetrahydropyridine substituent vs. the fully aromatic chloropyrimidine group.
- Activity : Reported as an inhibitor (specific targets unspecified), suggesting utility in modulating enzymatic activity . The chloropyrimidine in the target compound may offer stronger π-π stacking or hydrogen-bonding interactions due to its aromaticity and electronegative chlorine.
Table 1: Comparative Analysis of Key Features
Key Observations :
Electron Effects: The chlorine atom in the target compound may enhance electrophilicity, improving interactions with nucleophilic residues (e.g., cysteine or lysine) in enzyme active sites compared to non-halogenated analogs.
Aromaticity vs. Flexibility : The rigid pyrimidine ring in the target compound contrasts with the flexible tetrahydropyridine in its analog, suggesting divergent binding kinetics and selectivity profiles.
Biologische Aktivität
3-(2-chloropyrimidin-4-yl)-7-methyl-1H-indole is a compound of significant interest in medicinal chemistry due to its unique structural features, combining an indole moiety with a chloropyrimidine substituent. This compound has been investigated for its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition.
The molecular formula of this compound is C11H9ClN2, with a molecular weight of approximately 243.69 g/mol. The presence of both indole and pyrimidine rings contributes to its diverse biological activities.
Enzyme Inhibition
Research indicates that this compound exhibits significant enzyme inhibitory activity. Notably, it has been shown to inhibit various kinases and receptors, which are critical in cancer progression:
| Target | IC50 (μM) |
|---|---|
| Epidermal Growth Factor Receptor (EGFR) | 0.007 |
| Insulin Receptor (INSR) | 0.006 |
| IGF1 Receptor (IGF1R) | 0.026 |
These values indicate a high potency against these targets, suggesting its potential as an anticancer agent.
The mechanism by which this compound exerts its biological effects typically involves binding to the active sites of specific enzymes or receptors, leading to inhibition of their activity. For instance, it has been reported to interact with EGFR, resulting in reduced tumor growth in preclinical models .
Preclinical Studies
In preclinical studies involving animal models, administration of this compound demonstrated significant tumor inhibition. For example, in a study targeting non-small-cell lung cancer (NSCLC), the compound exhibited a favorable safety profile while effectively reducing tumor size when administered at doses that achieved plasma levels well above the required therapeutic concentrations .
Synthesis
The synthesis of this compound can be achieved through several methodologies. The palladium-catalyzed method is commonly employed, allowing for the efficient formation of the compound with minimal by-products. Recent advancements have focused on optimizing these synthetic routes to enhance yield and reduce toxicity associated with reagents used .
Q & A
Q. What are the optimal synthetic routes for 3-(2-chloropyrimidin-4-yl)-7-methyl-1H-indole, and what methodological considerations are critical for reproducibility?
Methodological Answer: The synthesis of this compound typically involves cross-coupling reactions, such as Suzuki-Miyaura coupling, to attach the chloropyrimidine moiety to the indole core. Key steps include:
- Regioselective Suzuki coupling : Use 2,4-dichloropyrimidine and a boronic acid derivative under palladium catalysis. Evidence shows exclusive coupling at the 4-position of pyrimidine due to steric and electronic factors, leaving the 2-chloro group intact for downstream modifications .
- Reaction conditions : A reported protocol achieved 79% yield by heating the reactants at 110°C for 3 hours under inert atmosphere in 2-pentanol, with p-toluenesulfonic acid as a catalyst .
- Purification : Column chromatography (e.g., hexane:EtOAc 7:3) is recommended for isolating intermediates .
Q. How can X-ray crystallography be utilized to confirm the molecular structure of this compound?
Methodological Answer:
- Data collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å) at 298 K. Ensure crystal quality by recrystallizing from ethanol or dichloromethane .
- Structure refinement : Employ SHELX software (e.g., SHELXL for refinement) to resolve atomic positions. For example, H atoms are added geometrically with riding models (C–H = 0.93–0.96 Å) and isotropic displacement parameters .
- Validation : Check for planarity and conjugation between heterocyclic rings (e.g., dihedral angles <15° between indole and pyrimidine planes) .
Advanced Research Questions
Q. How can researchers resolve contradictions between spectroscopic data (NMR/IR) and computational modeling results for this compound?
Methodological Answer:
- Cross-validation : Compare experimental NMR chemical shifts (e.g., 1H-NMR δ 1.56 ppm for methyl groups) with density functional theory (DFT)-calculated shifts using software like Gaussian or ORCA .
- Dynamic effects : Account for solvent interactions (e.g., CDCl3 vs. DMSO-d6) and tautomerism in indole derivatives, which may cause discrepancies in peak assignments .
- Crystallographic corroboration : Use SC-XRD data to validate bond lengths and angles, resolving ambiguities in NMR/IR interpretations .
Q. What strategies improve regioselectivity in cross-coupling reactions involving 2-chloropyrimidine derivatives?
Methodological Answer:
- Ligand design : Employ bulky phosphine ligands (e.g., XPhos) to favor coupling at the 4-position of 2,4-dichloropyrimidine by steric hindrance .
- Electronic effects : Electron-withdrawing groups on the pyrimidine ring (e.g., Cl at position 2) activate the 4-position for nucleophilic attack, as shown in Suzuki reactions with (3-nitrophenyl)boronic acid .
- Kinetic control : Optimize reaction temperature and time (e.g., 80°C for 12 hours) to prevent over-reduction or byproduct formation .
Q. What challenges arise in crystallizing this compound, and how can they be mitigated?
Methodological Answer:
- Crystal packing issues : The methyl group at position 7 and chloropyrimidine substituent may disrupt stacking. Use mixed solvents (e.g., ethanol/dichloromethane) to slow crystallization and improve crystal quality .
- Disorder management : Address positional disorder in the chloropyrimidine ring using SHELXL’s PART and SIMU instructions during refinement .
- Twinned data : For high-resolution synchrotron data, apply twin-law matrices (e.g., BASF parameter in SHELXL) to model twinning .
Methodological Tables
Q. Table 1. Key Synthetic Protocols Comparison
Q. Table 2. Structural Parameters from X-ray Studies
| Parameter | Value (Å/°) | Significance | Reference |
|---|---|---|---|
| C–C bond length (indole) | 1.38–1.42 Å | Confirms aromaticity | |
| Dihedral angle | 13.28° | Indicates conjugation between rings | |
| Methyl C–H distance | 0.96 Å | Validates geometric constraints |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
